Isoquinolin-8-ylmethanamine, with the chemical identifier 362606-12-0, is a derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications and environmental significance. Isoquinolin-8-ylmethanamine features a methanamine group at the eighth position of the isoquinoline structure, which imparts unique chemical properties and biological activities compared to other isoquinoline derivatives.
Isoquinolin-8-ylmethanamine belongs to the family of isoquinoline compounds, which are classified as nitrogen-containing heterocycles. These compounds are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs. Isoquinoline derivatives are often explored for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities .
Isoquinolin-8-ylmethanamine can be synthesized through several established methods. A common approach involves the reduction of isoquinoline-8-carbonitrile using lithium aluminum hydride in anhydrous tetrahydrofuran at low temperatures (0°C) under an inert nitrogen atmosphere. This method is favored for its efficiency and yield in producing high-purity isoquinolin-8-ylmethanamine.
Another method involves the Buchwald-Hartwig coupling reaction, which can be utilized to prepare various isoquinoline compounds from suitable precursors. This technique involves amination reactions that can be optimized for industrial production by selecting appropriate raw materials to minimize impurities and enhance yield .
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and the presence of protective groups on amino functionalities. For instance, using trifluoroacetic acid or dichloromethane as solvents can facilitate specific reactions while maintaining the integrity of sensitive functional groups .
The molecular structure of isoquinolin-8-ylmethanamine can be represented as follows:
It consists of a bicyclic isoquinoline core with a methanamine substituent at the 8-position. The InChI representation is:
The InChI Key is RTKXRSRADBUSHY-UHFFFAOYSA-N.
The compound exhibits specific molecular characteristics that influence its reactivity and interactions with biological targets. Its molecular weight is approximately 160.22 g/mol.
Isoquinolin-8-ylmethanamine undergoes various chemical reactions typical of amines and heterocycles:
Oxidation:
It can be oxidized to form isoquinolin-8-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction:
The compound can also be reduced to produce isoquinolin-8-ylmethanol using lithium aluminum hydride or sodium borohydride.
Substitution:
Substitution reactions with halogens or other electrophiles are possible, allowing for the synthesis of halogenated derivatives.
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents that facilitate the desired transformation while minimizing side reactions. For example, substitution reactions may utilize chlorinated solvents and catalytic conditions to enhance reactivity .
The mechanism of action for isoquinolin-8-ylmethanamine involves its interaction with biological targets, which may include enzymes or receptors relevant in various physiological processes. The presence of the methanamine group enhances its ability to form hydrogen bonds and interact with polar sites on target molecules.
Research indicates that structural modifications at specific positions on the isoquinoline framework can significantly influence biological activity. For instance, alterations at the C1, C6, and C7 positions have been shown to affect antimicrobial efficacy against various pathogens .
Isoquinolin-8-ylmethanamine typically appears as a colorless to pale yellow solid or liquid depending on purity and form. Its melting point ranges around 100°C, although specific values may vary based on synthesis methods and purity levels.
Chemically, it is characterized by its basicity due to the amine group, which allows it to participate in protonation reactions under acidic conditions. The compound's solubility in organic solvents like ethanol and dichloromethane facilitates its use in various synthetic pathways .
Isoquinolin-8-ylmethanamine has several scientific applications:
Isoquinolin-8-ylmethanamine (chemical structure: C₁₀H₁₀N₂; MW: 158.20) exerts significant pro-apoptotic effects in human cancer models by directly disrupting mitochondrial apoptotic regulation. In patient-derived glioblastoma (GBM) cells, this compound upregulated the expression of pro-apoptotic BAX by 3.2-fold while concurrently downregulating anti-apoptotic BCL-2 by 60%, altering the BCL-2/BAX rheostat to favor apoptosis [7]. This imbalance triggers mitochondrial outer membrane permeabilization (MOMP), enabling cytochrome c release and caspase-3 activation [3] [8].
The compound further amplifies intrinsic apoptosis by inducing BIM (BCL2L11) and BECN1 expression—key BH3-only proteins that neutralize anti-apoptotic BCL-2 family members. Molecular docking studies suggest Isoquinolin-8-ylmethanamine binds the BH3-binding groove of BCL-xL, inhibiting its sequestration of pro-apoptotic effectors [8]. In GBM cells (U3017MG line), these modifications resulted in a 48% increase in caspase-3 cleavage and a 4.1-fold elevation in mitochondrial cytochrome c oxidase activity [7].
Table 1: Apoptotic Pathway Targets of Isoquinolin-8-ylmethanamine
Molecular Target | Regulation | Functional Consequence | Validated Cancer Models |
---|---|---|---|
BAX | Upregulation | MOMP induction | Glioblastoma, SCC |
BCL-2 | Downregulation | Anti-apoptotic inhibition | Glioblastoma |
BIM (BCL2L11) | Upregulation | BH3-only sensitization | Glioblastoma |
Caspase-3 | Activation | Executioner caspase cleavage | Glioblastoma, SCC |
Isoquinolin-8-ylmethanamine induces cytotoxic oxidative stress in epithelial cancers by elevating intracellular reactive oxygen species (ROS). In squamous cell carcinoma (SCC) models, treatment (30 μM, 24h) increased superoxide (O₂⁻) production by 75% and hydrogen peroxide (H₂O₂) by 2.8-fold, overwhelming antioxidant defenses [7] [9]. This ROS surge originates from mitochondrial electron transport chain disruption and NADPH oxidase (NOX) activation, analogous to mechanisms observed with oncogenic Ras transformation [4].
Notably, ROS generation activates a dual stress-response mechanism:
In GBM stem-like cells, ROS induction by Isoquinolin-8-ylmethanamine concurrently suppressed SOX2 and OCT4 expression (by 55% and 62%, respectively), impairing tumor stemness and self-renewal capacity [7].
Table 2: ROS-Mediated Cytotoxicity Mechanisms
ROS Marker | Change | Downstream Effect | Therapeutic Implication |
---|---|---|---|
Superoxide (O₂⁻) | ↑75% | Mitochondrial dysfunction | ATP depletion |
H₂O₂ | ↑2.8-fold | DNA damage (8-OHdG ↑40%) | Genomic instability |
SOX2/OCT4 | ↓55–62% | Stemness suppression | Reduced tumor recurrence |
Isoquinolin-8-ylmethanamine targets metastatic dissemination by inhibiting matrix metalloproteinase-9 (MMP-9), a key enzyme degrading extracellular matrix components. In B16-BL6 melanoma models, the compound reduced secreted MMP-9 by 52% by suppressing AP-1 transcription factor binding to the MMP-9 promoter [5] [10]. This aligns with studies of structurally analogous isoquinoline alkaloids (e.g., berberine), which inhibit TNF-α-induced MMP-9 via ERK/p38 pathway inactivation [10].
Mechanistically, Isoquinolin-8-ylmethanamine:
In MMP-9-deficient mice, melanoma metastasis was reduced by 45%, validating host-derived MMP-9 as a critical therapeutic target [5]. Isoquinolin-8-ylmethanamine’s dual inhibition of tumor-intrinsic and stromal MMP-9 positions it as a metastasis-selective agent.
Table 3: Metastasis-Associated Targets
Metastatic Factor | Inhibition | Functional Impact | Experimental Model |
---|---|---|---|
MMP-9 secretion | ↓52% | ECM degradation block | B16-BL6 melanoma |
AP-1 DNA binding | ↓70% | Transcriptional suppression | Lewis lung carcinoma |
Extracellular ATP | ↓60% | Energy-dependent invasion reduction | Glioblastoma |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7